6,8-dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide 6,8-dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16284354
InChI: InChI=1S/C16H8Cl2FNO3/c17-9-5-8-6-10(16(22)23-14(8)11(18)7-9)15(21)20-13-4-2-1-3-12(13)19/h1-7H,(H,20,21)
SMILES:
Molecular Formula: C16H8Cl2FNO3
Molecular Weight: 352.1 g/mol

6,8-dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC16284354

Molecular Formula: C16H8Cl2FNO3

Molecular Weight: 352.1 g/mol

* For research use only. Not for human or veterinary use.

6,8-dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide -

Specification

Molecular Formula C16H8Cl2FNO3
Molecular Weight 352.1 g/mol
IUPAC Name 6,8-dichloro-N-(2-fluorophenyl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C16H8Cl2FNO3/c17-9-5-8-6-10(16(22)23-14(8)11(18)7-9)15(21)20-13-4-2-1-3-12(13)19/h1-7H,(H,20,21)
Standard InChI Key UFBRONVBEIMXAO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)F

Introduction

6,8-Dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. It is characterized by its unique structural features, including two chlorine atoms at positions 6 and 8, a fluorophenyl group attached to the nitrogen atom, and a carboxamide functional group. This compound's molecular formula is C15H12Cl2FNO3, indicating the presence of two chlorine atoms, one fluorine atom, and an amide functional group.

Synthesis

The synthesis of 6,8-dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as maintaining an inert atmosphere and controlling temperature to prevent side reactions. Common synthetic routes may involve starting materials like coumarin derivatives, which undergo transformations to introduce the necessary functional groups.

Biological Activities

6,8-Dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has shown promising biological activities, including potential anticancer properties. The dual halogenation at positions 6 and 8 may enhance its biological activity compared to similar compounds with less halogenation. Interaction studies are crucial for understanding how this compound interacts with biological systems, which may include protein binding and cellular uptake mechanisms.

Comparison with Similar Compounds

The following table highlights the structural features and biological activities of compounds similar to 6,8-dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide:

Compound NameStructure FeaturesBiological ActivityUniqueness
6-Chloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamideOne chlorine atom, different fluorophenyl substitutionAnticancer activity reportedLess halogenation compared to 6,8-dichloro
7-Hydroxy-N-(4-fluorophenyl)-2H-chromene-3-carboxamideHydroxyl group at position 7Enhanced antioxidant propertiesHydroxyl substitution alters reactivity
6-Bromo-N-(3-fluorophenyl)-2H-chromene-3-carboxamideBromine instead of chlorineAntimicrobial activity notedBromine introduces different electronic properties
6,8-Dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamideDual chlorine atoms at positions 6 and 8, fluorophenyl groupPotential anticancer propertiesEnhanced biological activity due to dual halogenation

Potential Applications

6,8-Dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has potential applications across various scientific fields, including medicinal chemistry and pharmacology. Its unique structure and properties make it suitable for further functionalization, allowing the development of more complex derivatives with tailored properties. The compound's reactivity at the chlorinated positions facilitates its participation in various chemical reactions, which can be optimized to produce derivatives with specific biological activities.

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